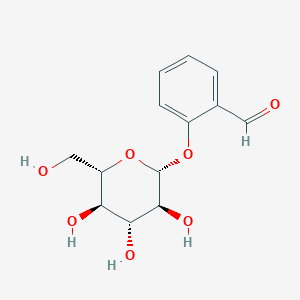

Helicid

Overview

Description

Helicide is a natural compound primarily isolated from the fruit of the Helicia nilgirica plant. It belongs to the class of flavonoids and has been recognized for its various pharmacological activities, including sedative, analgesic, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Helicid, a specific Chinese natural drug , primarily targets the central nervous system . It has been found to interact with serotonin transporters (SERTs) , which play a crucial role in regulating the balance of serotonin, a neurotransmitter involved in mood regulation .

Mode of Action

This compound exhibits pronounced biological activities, among which its hypnotic effects stand out . It is known for its well-documented sedation and analgesic activity . The compound’s interaction with its targets leads to changes in the central nervous system, resulting in sedative and analgesic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate the CytC/caspase9/caspase3 signaling pathway , which is involved in the process of apoptosis, or programmed cell death . Moreover, this compound has been shown to regulate the expressions of apoptotic cytokines and the sGC/cGMP/PKG signaling pathway , which is involved in various cellular functions including cell proliferation and differentiation .

Pharmacokinetics

It is known that this compound exhibits low side effects , suggesting that it may have favorable ADME properties that contribute to its bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to improve depressive behaviors, learning and cognitive deficits, and increase hippocampal neurogenesis . These effects are possibly mediated by the expression of SERT, stimulation of the cAMP/PKA/CREB pathway, and enhancing the proliferation of hippocampal neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound derivatives via molecular docking and hemisynthesis has been explored to improve its hypnotic activity . Furthermore, the use of whole-cell catalytic approaches has been investigated for the synthesis of this compound derivatives .

Biochemical Analysis

Biochemical Properties

Helicid interacts with the enzyme tyrosinase . A novel tyrosinase inhibitor, 6′-O-cinnamoyl-helicid (this compound cinnamylate), was synthesized by a biocatalytic approach with Aspergillus oryzae cells . This interaction with tyrosinase suggests that this compound plays a role in the biosynthetic pathway of melanin .

Cellular Effects

This compound influences cell function by inhibiting tyrosinase, an enzyme involved in the biosynthetic pathway of melanin . This inhibition can lead to a reduction in melanin production, which can have various effects on cellular processes, particularly those related to pigmentation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with tyrosinase, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression related to melanin production .

Temporal Effects in Laboratory Settings

It is known that the whole-cells retained 68.87% of its initial activity after reusing for seven batches .

Metabolic Pathways

The biotransformation route of this compound was identified as demethylation, oxidation, dehydroxylation, hydrogenation, decarbonylation, glucuronide conjugation, and methylation . This suggests that this compound interacts with various enzymes and cofactors involved in these metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Helicide can be synthesized using a biocatalytic approach with Aspergillus oryzae cells. This method achieves a high reaction conversion rate, reaction speed, and regioselectivity, reaching 99% under optimal conditions. Another method involves the use of lyophilized Pseudomonas aeruginosa-based whole-cell biocatalyst for the regioselective acylation of helicide with fatty acid vinyl esters in organic solvents.

Industrial Production Methods

Industrial production of helicide often involves the extraction and purification from the Helicia nilgirica plant. The process includes water extraction or organic solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Helicide undergoes various chemical reactions, including:

Oxidation: Helicide can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert helicide into its reduced forms.

Substitution: Helicide can undergo substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products

Scientific Research Applications

Helicide has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of biocatalytic reactions and the development of new synthetic methods.

Biology: Investigated for its role in cellular processes and its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Gastrodin: Similar in structure to helicide and also exhibits sedative and analgesic properties.

Cinnamylate Derivatives: Compounds like helicide cinnamylate, synthesized through biocatalytic methods, share similar pharmacological activities.

Uniqueness

Helicide is unique due to its high efficacy in treating neuropathic pain and sleep disorders without causing rebound insomnia or drug dependence . Its ability to be effectively delivered through advanced drug delivery systems further enhances its therapeutic potential .

Properties

IUPAC Name |

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAGZCCJJBKNZ-SYLRKERUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

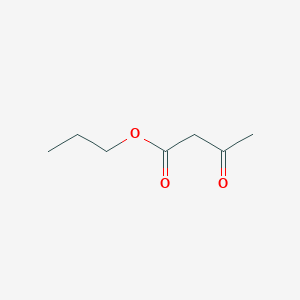

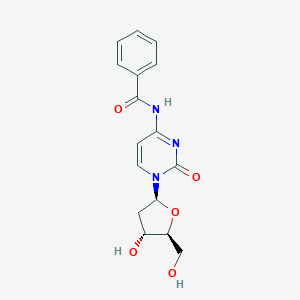

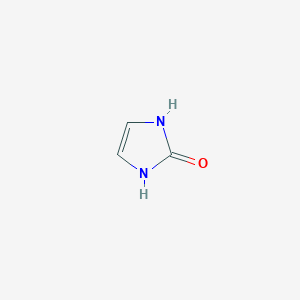

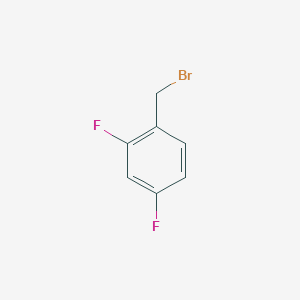

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

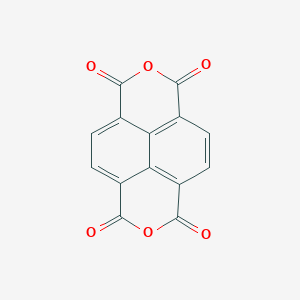

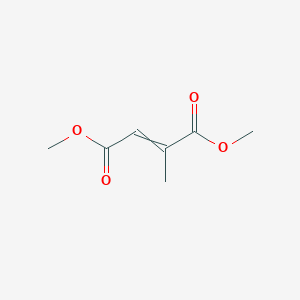

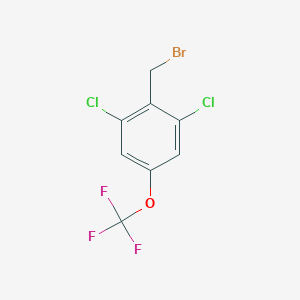

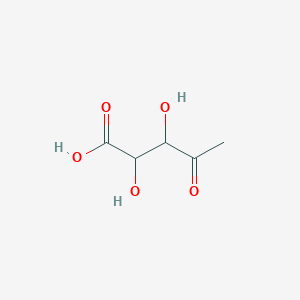

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)